molecular formula C6H9F5O2Si B3040895 Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate CAS No. 24930-02-7

Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate

Cat. No. B3040895
CAS RN: 24930-02-7
M. Wt: 236.21 g/mol
InChI Key: ISUNIRMVMASACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate is a chemical compound with the molecular formula C6H9F5O2Si and a molecular weight of 236.21 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate is 1S/C6H9F5O2Si/c1-14(2,3)13-4(12)5(7,8)6(9,10)11/h1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Radical-Based Reactions

TMS-PFP serves as a radical-based reagent in organic chemistry. It has found numerous applications, including:

Polymerization

TMS-PFP plays a strategic role in polymerization:

Synthesis of Vinylic and Acetylenic Selenides

TMS-PFP reacts with organic diselenides, leading to the synthesis of vinylic and acetylenic selenides. This represents a novel application in selenium chemistry .

Deuterium Labeling

TMS-PFP, when deuterium-labeled, finds use as a silane in deuterium exchange studies. It aids in understanding reaction mechanisms and isotopic labeling .

Organic Synthesis

Researchers have explored TMS-PFP in various synthetic pathways, including:

Safety and Hazards

Safety information for Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate indicates that it has the following hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as flammability (H226), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

properties

IUPAC Name

trimethylsilyl 2,2,3,3,3-pentafluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F5O2Si/c1-14(2,3)13-4(12)5(7,8)6(9,10)11/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUNIRMVMASACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F5O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045672
Record name Trimethylsilyl perfluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate

CAS RN

24930-02-7
Record name Trimethylsilyl perfluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 200 mL Hastelloy® pressure vessel was heated for 6 hr at 150° C. under a nitrogen purge. At room temperature, the vessel was charged with potassium trimethylsilanolate (0.65 g, 5.1 mmol) and hexamethyldisiloxane (81 g, 0.50 tool) and then sealed, cooled and evacuated. Pentafluoropropionyl fluoride (47.4 g, 0.27 mol) was transferred from a cycinder to the pressure vessel. Once sealed, it was heated at 125° C. (barricade). The pressure rapidly increased to 1.79 MPa and then dropped to 0.62 MPa during a 1.5 hr period. The pressure vessel was heated for a total of 24 hr. The cooled pressure vessel was pressurized with nitrogen and the contents were transferred to a dried bottle. The crude product was transferred under vacuum and subsequently fractionated by spinning band distillation to remove most of the trimethylsilyl fluoride. The remaining 100 g of colorless liquid was a mixture of three components: trimethylsilyl pentafluoropropionate (49.7%) , hexamethyldisiloxane (42.6%) , and trimethylsilyl fluoride (7.6%) as determined by GC analysis, 1H and 19F NMR analyses. 19F NMR(CDCl3): -83.4 (s, CF3), -122.28 (s, CF2), -158.2 (m, SiF). 1H NMR: 0.40 (s, CO2SiMe3), 0.22 (d, Me3SiF), and 0.06 (s, Me6Si2O). GC/MS analysis of a previously prepared sample of CF3CF2CO2SiMe3 featured a component with m/z@220.989868 (calcd forC5H6F5SiO2 =221.005722), consistent with M--CH3.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Hastelloy
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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